5-Methyl-L-norleucine
Overview
Description
5-Methyl-L-norleucine is an amino acid molecule that is a methyl derivative of L-norleucine. In this compound, one hydrogen atom of L-norleucine is replaced by a methyl group. It is a white crystalline solid, soluble in water and some organic solvents. This compound exhibits basic properties similar to other amino acids and can be used as a constituent unit of proteins in organisms .
Mechanism of Action
Target of Action
5-Methyl-L-norleucine is a derivative of the amino acid L-norleucine, where one hydrogen atom is replaced by a methyl group . It shares basic properties with other amino acids and can serve as a component of proteins within the body . .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, potentially involving in protein synthesis or other metabolic processes .
Biochemical Pathways
As an amino acid derivative, it might be involved in amino acid metabolism and protein structure and function .
Pharmacokinetics
As an amino acid derivative, it is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It can be used as a reagent in the study of compounds with antiviral and antitumor activity, and for the synthesis of biologically active peptides .
Action Environment
It should be stored in a dark place, sealed in dry conditions, and at room temperature .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-L-norleucine can be synthesized starting from L-norleucine. The primary method involves a methylation reaction where a methylating agent is used to introduce the methyl group into the L-norleucine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process typically requires precise temperature control and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkylating agents are often used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-L-norleucine has several applications in scientific research, including:
Chemistry: It is used as a reagent in the study of compounds with antiviral and antitumor activity.
Biology: It is utilized in the synthesis of biologically active polypeptides and in the study of amino acid metabolism.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of antiviral and antitumor drugs.
Comparison with Similar Compounds
Norleucine: An isomer of leucine, similar in structure but without the methyl group.
Leucine: A common amino acid with a similar structure but different functional properties.
Isoleucine: Another isomer of leucine with distinct biochemical roles.
Uniqueness: 5-Methyl-L-norleucine is unique due to the presence of the methyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185729 | |
Record name | 5-Methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-98-7 | |
Record name | 5-Methyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31872-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-L-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-L-norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-L-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI289Z0PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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